Ethyl 5-aminobenzofuran-7-carboxylate
Description
Ethyl 5-aminobenzofuran-7-carboxylate is a benzofuran derivative characterized by an amino group (-NH₂) at the 5-position and an ethyl ester (-COOEt) at the 7-position of the benzofuran core. Benzofuran scaffolds are widely studied in medicinal chemistry due to their structural versatility and bioactivity.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 5-amino-1-benzofuran-7-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)9-6-8(12)5-7-3-4-15-10(7)9/h3-6H,2,12H2,1H3 |
InChI Key |
TUSQPQXJNJLORI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=C1)N)C=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-aminobenzofuran-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate. Subsequent reduction of the nitro group leads to the formation of ethyl 5-aminobenzofuran-2-carboxylate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-aminobenzofuran-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-aminobenzofuran-7-carboxylate is primarily studied for its antitumor and antibacterial properties. Its structural features allow it to interact effectively with biological targets, making it a candidate for drug development.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Research indicates that derivatives of benzofuran compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that benzofuran derivatives, including those related to this compound, showed effective inhibition of cell proliferation in breast carcinoma (MDA-MB-231), lymphoblastic leukemia (CEM), and cervical carcinoma (HeLa) cells with IC50 values indicating potent activity .
Antibacterial Properties
The compound has also been evaluated for its antibacterial efficacy. A new class of benzofuran-based Schiff ligands exhibited activity against Mycobacterium tuberculosis and other bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low microgram range . These findings suggest that this compound could be further explored as a lead compound for developing antibacterial agents.
The biological activities of this compound extend beyond anticancer and antibacterial effects. Benzofuran compounds are known for their diverse pharmacological properties, including:
- Antioxidant Activity : Many benzofuran derivatives demonstrate strong antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Some studies suggest that benzofurans can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound involves various methods, including one-pot reactions that yield high purity and yield . The ability to modify its structure leads to the generation of numerous derivatives, which can enhance its therapeutic profiles.
| Derivative | Activity | IC50 (µM) |
|---|---|---|
| Ethyl 5-amino-2-benzofuran carboxylate | Antitumor | 15 |
| Ethyl 3-amino-7-fluorobenzofuran-2-carboxylate | Antitumor | 10 |
| Benzofuran-based Schiff ligands | Antibacterial | 1.6 |
Case Studies
Several case studies have documented the effectiveness of this compound derivatives in vitro:
- Antiproliferative Study : A study involving the compound's derivatives showed significant inhibition of tumor cell growth across multiple cancer types, suggesting a promising avenue for cancer therapy .
- Antibacterial Evaluation : In another study, benzofuran derivatives were tested against drug-resistant bacterial strains, showing comparable efficacy to existing antibiotics .
- Mechanistic Insights : Research utilizing computational models has provided insights into how these compounds interact with cellular targets, aiding in the design of more effective analogs .
Mechanism of Action
The mechanism of action of ethyl 5-aminobenzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells. The compound may interact with cellular proteins and enzymes, disrupting key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituent positions and functional groups significantly influence the properties and applications of benzofuran derivatives:
Key Observations :
- Substituent Position : The carboxylate group in the target compound is at the 7-position, whereas in other derivatives (e.g., ), it occupies the 3-position. This alters steric and electronic interactions.
- Functional Groups: Bromine (in ) is electron-withdrawing, while the amino group (in ) is electron-donating, impacting reactivity. Hydroxyethyl groups (in ) improve solubility, critical for drug delivery.
Physical Properties
Limited data are available for the target compound, but comparisons with ethyl 5-bromo-7-methylbenzofuran-3-carboxylate highlight trends:
- Molar Mass: The brominated derivative (283.12 g/mol) is heavier than the amino analogue (C₁₁H₁₁NO₃ ≈ 205.21 g/mol), reflecting bromine’s atomic mass.
- Density and Boiling Point : The bromo compound has a higher predicted density (1.465 g/cm³) and boiling point (346.8°C) due to bromine’s polarizability and molecular weight .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
